N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a hexahydroquinazolinone core linked to a 4-chlorophenyl group via a thioether bridge. This compound is structurally characterized by:
- A hexahydroquinazolinone ring, which introduces rigidity and hydrogen-bonding capabilities via its carbonyl group.
- A 4-chlorophenyl substituent, which enhances lipophilicity and influences electronic properties.
- A sulfanyl acetamide linker, enabling conformational flexibility and intermolecular interactions.
Its synthesis typically involves coupling reactions between activated thiol intermediates and chlorinated acetamide precursors, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-15-12-3-1-2-4-13(12)19-16(22)20-15/h5-8H,1-4,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCKFYDJAVQJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide” typically involves the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Thioether formation: The quinazolinone core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique structural features. Quinazolinone derivatives are known for their anti-cancer, anti-inflammatory, and anti-microbial properties. The specific applications of N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can be categorized as follows:
Anti-Cancer Activity
Research indicates that quinazolinone derivatives exhibit significant anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The compound has shown promise in preclinical studies targeting various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Anti-Inflammatory Properties
The compound's thioether linkage may enhance its ability to interact with inflammatory mediators. Preliminary studies suggest that it could inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Quinazolinone derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains and has shown activity against resistant strains.
Enzyme Inhibition
The compound is believed to inhibit key enzymes involved in metabolic pathways associated with cancer cell growth and inflammation. This inhibition can lead to decreased cellular proliferation and increased apoptosis in cancer cells.
Interaction with Receptors
It may also interact with specific receptors that mediate inflammatory responses or cellular signaling pathways related to cancer progression.
Case Studies
Several case studies highlight the efficacy of this compound:
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines compared to controls. For example:
- A study on breast cancer cells showed a reduction in cell viability by over 70% at certain concentrations after 48 hours of treatment.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of the compound:
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide” would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations :
Analysis :
- The fluorophenyl analogue in Table 2 exhibits 320 nM binding affinity to MMP-9, suggesting that halogen choice (F vs. Cl) and linker length (butanamide vs. acetamide) critically impact potency .
- The target compound’s hexahydroquinazolinone core may mimic the HPX domain-binding motifs of known inhibitors, but experimental validation is required.
Crystallographic and Hydrogen-Bonding Properties
Table 3: Dihedral Angles and Hydrogen-Bonding Motifs
Biological Activity
N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-chlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide. Its molecular structure includes a quinazolinone core linked to a thioether and an acetamide group. The presence of the 4-chlorophenyl substituent may influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H16ClN3O2S |
| Molecular Weight | 335.83 g/mol |
| CAS Number | 933230-63-8 |
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.
- Cell Line Studies :
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. Quinazolinone derivatives typically modulate cellular signaling pathways leading to altered cell proliferation and survival rates.
- Apoptosis Induction : Activation of caspases (3, 8, and 9) has been observed in treated cancer cells, indicating that these compounds may trigger programmed cell death .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G1/S phase transition .
Research Findings
Several studies have explored the biological activities of quinazolinone derivatives:
- Cytotoxicity Studies : A review highlighted that certain derivatives exhibited cytotoxic effects significantly higher than standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups such as chlorine enhances the biological activity of quinazolinones by improving their interaction with biological targets .
Study on Anticancer Activity
A recent investigation into a series of quinazolinone derivatives revealed that those containing thioether functionalities exhibited enhanced anticancer properties compared to their non-thioether counterparts. The study utilized various assays to evaluate cytotoxicity against multiple cancer cell lines.
Q & A
Q. What are the critical steps in synthesizing N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide, and how can purity be optimized?
The synthesis typically involves:
- Step 1 : Preparation of the hexahydroquinazolinone core via cyclization of thiourea derivatives with cyclic ketones under acidic conditions.
- Step 2 : Functionalization at the 4-position via sulfanyl group introduction using nucleophilic substitution with a thiol-containing intermediate.
- Step 3 : Coupling with N-(4-chlorophenyl)acetamide via a thioether linkage.
Optimization : - Temperature control (e.g., reflux in anhydrous THF) and stoichiometric precision are critical to minimize side reactions.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the hexahydroquinazoline ring (δ 2.5–3.5 ppm for methylene protons), sulfanyl group (δ 3.8–4.2 ppm), and 4-chlorophenyl moiety (δ 7.2–7.6 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98% by area under the curve).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 406.08) .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Solubility : Limited aqueous solubility (logP ~2.8) necessitates dimethyl sulfoxide (DMSO) as a stock solvent.
- Stability : Degrades under alkaline conditions (pH >9); stable in neutral buffers (pH 6–8) for 24 hours at 4°C.
- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC values. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
- Compound purity : Impurities >5% skew dose-response curves. Re-test batches with HPLC-validated purity.
- Metabolic interference : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific metabolism impacting efficacy .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Target fishing : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification.
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize targets with binding energies < -8.0 kcal/mol.
- Pathway analysis : RNA-seq of treated cells (e.g., 10 µM, 24h) identifies dysregulated pathways (e.g., apoptosis, MAPK signaling) .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Modifications :
- Hexahydroquinazoline core : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to enhance electrophilicity.
- Sulfanyl linker : Replace with sulfonyl to improve metabolic stability (t increased from 2h to 6h in liver microsomes).
- 4-Chlorophenyl group : Substituent variation (e.g., 4-fluorophenyl) alters logP and membrane permeability.
- Validation : In vitro cytotoxicity assays (MTT) and ADMET profiling prioritize candidates .
Key Methodological Recommendations
- Synthesis : Prioritize inert atmosphere (N) during sulfanyl group incorporation to prevent disulfide formation.
- Assays : Include positive controls (e.g., gefitinib for EGFR inhibition) and validate with orthogonal methods (e.g., Western blot for target inhibition).
- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
